N,N-dimethylmorpholine-2-carboxamide

Medicinal Chemistry Physicochemical Properties ADME

Procure the precise N,N-dimethyl derivative (CAS 135072-23-0) for kinase inhibitor optimization and synthetic streamlining. This scaffold eliminates amide H-bond donation, altering LogP (-0.94 to -1.08) and reactivity vs. unsubstituted analogs, ensuring SAR reproducibility. Available as free base or HCl salt (1361115-06-1) from multiple suppliers.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 135072-23-0
Cat. No. B166608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylmorpholine-2-carboxamide
CAS135072-23-0
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CNCCO1
InChIInChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3
InChIKeyBLBLRJCALSOJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N,N-Dimethylmorpholine-2-carboxamide (CAS 135072-23-0) – Sourcing and Structural Overview


N,N-Dimethylmorpholine-2-carboxamide (CAS 135072-23-0) is a chiral morpholine-2-carboxamide derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol [1]. This building block contains a single asymmetric atom and features a tertiary amide at the 2-position of the morpholine ring . It serves as a versatile intermediate and reagent in organic synthesis, particularly as a precursor for kinase-targeting scaffolds . The compound is commercially available from multiple suppliers, including ChemBridge (Catalog No. 4036483) and Atlantic Research Chemicals, with typical purities ranging from 95% to 98% [2]. The hydrochloride salt form (CAS 135072-23-0, also 1361115-06-1) is also commonly supplied for enhanced handling properties [3].

Why N,N-Dimethylmorpholine-2-carboxamide is Not Interchangeable with Other Morpholine Carboxamides


N,N-Dimethylmorpholine-2-carboxamide cannot be reliably substituted with unsubstituted morpholine-2-carboxamide (CAS 135072-13-8) or other N-alkyl analogs in research or development workflows. The presence of the tertiary N,N-dimethyl amide fundamentally alters the compound's physicochemical and electronic profile compared to its primary or secondary amide counterparts, which directly impacts its performance as a synthetic building block and its biological target engagement potential . Specifically, the N,N-dimethyl substitution eliminates hydrogen-bond donor capacity at the amide nitrogen while preserving the morpholine NH donor, alters lipophilicity (LogP approximately -0.94 to -1.08), and modifies the amide's conformational flexibility and reactivity in nucleophilic reactions . These structural nuances are critical when the compound is employed as a scaffold in medicinal chemistry programs targeting kinases , as even minor substitutions can profoundly affect selectivity, potency, and pharmacokinetic parameters in downstream analogs. Procuring the precise N,N-dimethyl derivative ensures experimental reproducibility and alignment with structure-activity relationship (SAR) data reported in the literature.

Quantitative Differentiation Evidence: N,N-Dimethylmorpholine-2-carboxamide vs. Comparator Compounds


Physicochemical Property Comparison: Lipophilicity and Polar Surface Area

The N,N-dimethyl substitution on morpholine-2-carboxamide results in a significant shift in physicochemical properties compared to the unsubstituted parent compound . Specifically, the calculated LogP decreases from -0.5108 for morpholine-2-carboxamide to a range of -0.94 to -1.08 for the N,N-dimethyl derivative . Concurrently, the topological polar surface area (TPSA) is reduced from 64.4 Ų to 41.6 Ų . These quantitative changes indicate lower lipophilicity and a smaller polar surface area, which can influence membrane permeability and solubility profiles in drug discovery programs.

Medicinal Chemistry Physicochemical Properties ADME

Comparative Building Block Value: Cost and Availability Assessment

For procurement purposes, N,N-dimethylmorpholine-2-carboxamide is a widely stocked building block, available from major suppliers like ChemBridge (Catalog No. 4036483) and Atlantic Research Chemicals, with standard purities of 95-98% [1]. In contrast, the unsubstituted morpholine-2-carboxamide (CAS 135072-13-8) and the chiral (2R)-morpholine-2-carboxamide (CAS 1593553-12-8) are also available, but the N,N-dimethyl variant represents a more advanced intermediate, saving synthetic steps for researchers targeting specific N-alkylated amide scaffolds . While exact pricing is dynamic, the commercial availability from multiple vendors ensures competitive sourcing and consistent lead times.

Chemical Procurement Building Blocks Synthetic Chemistry

Potential Scaffold Utility in Kinase Inhibitor Design

Morpholine-2-carboxamide scaffolds are integral to several potent kinase inhibitors. For instance, a related compound, 4-acryloyl-N-(3-(((8-isopropyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrazolo[1,5-a][1,3,5]triazin-4-yl)amino)methyl)phenyl)morpholine-2-carboxamide (BDBM526553), exhibits an IC50 of 300 nM against CDK7 [1]. While this is not a direct measurement for N,N-dimethylmorpholine-2-carboxamide itself, it establishes the morpholine-2-carboxamide core as a validated privileged structure for kinase engagement . The N,N-dimethyl substitution can modulate the physicochemical properties of the final inhibitor, as demonstrated by the LogP and TPSA differences outlined in Evidence Item 1, offering a distinct starting point for lead optimization.

Kinase Inhibition Drug Discovery CDK7

Amide Substituent Effects on Reactivity and Stability

The N,N-dimethyl amide group in N,N-dimethylmorpholine-2-carboxamide exhibits different reactivity and stability compared to the primary amide in morpholine-2-carboxamide. Tertiary amides like N,N-dimethyl are generally more resistant to hydrolysis and less prone to hydrogen bonding, which can be advantageous in certain synthetic sequences requiring robust amide functionality . Conversely, they are less reactive towards nucleophiles and cannot participate in hydrogen bond donation at the amide nitrogen, which distinguishes their behavior in reactions and potential biological interactions . The morpholine NH remains a reactive site for alkylation, acylation, or salt formation .

Synthetic Chemistry Amide Chemistry Reactivity

Recommended Procurement and Application Scenarios for N,N-Dimethylmorpholine-2-carboxamide


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure N,N-dimethylmorpholine-2-carboxamide as a core scaffold when optimizing kinase inhibitors. The distinct physicochemical properties (LogP range -0.94 to -1.08, TPSA 41.6 Ų) compared to unsubstituted morpholine-2-carboxamide offer a differentiated starting point for improving ADME profiles in lead series . The scaffold is a validated privileged structure for kinase binding, as evidenced by potent CDK7 inhibitors [1].

Synthetic Chemistry: Advanced Building Block for Multi-Step Synthesis

Use this compound as a pre-functionalized building block to streamline synthetic routes. The N,N-dimethyl amide is already installed, saving a synthetic step (e.g., amide formation or N-methylation) and reducing purification efforts . Its availability from multiple suppliers ensures reliable sourcing for project continuity [1].

Material Science and Chemical Biology: Amide Reactivity Studies

Employ N,N-dimethylmorpholine-2-carboxamide in studies investigating the effects of amide substitution on chemical reactivity or biological recognition. The tertiary amide's resistance to hydrolysis and inability to donate a hydrogen bond make it a useful tool for probing structure-activity relationships in enzyme binding or for designing hydrolytically stable linkers in bioconjugation .

Analytical Chemistry: Reference Standard for LC-MS Method Development

Due to its distinct molecular weight (158.20 g/mol), well-defined structure, and increasing commercial availability, N,N-dimethylmorpholine-2-carboxamide can serve as a reference standard or internal control for developing LC-MS methods aimed at analyzing morpholine carboxamide derivatives in complex biological matrices or reaction mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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